molecular formula C13H18BrNO3S B6701313 N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-methoxypropane-1-sulfonamide

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-methoxypropane-1-sulfonamide

Cat. No.: B6701313
M. Wt: 348.26 g/mol
InChI Key: WNTSKMLYILVOBP-UHFFFAOYSA-N
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Description

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-methoxypropane-1-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a brominated indene moiety and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-methoxypropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-9(18-2)8-19(16,17)15-13-6-3-10-7-11(14)4-5-12(10)13/h4-5,7,9,13,15H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTSKMLYILVOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)NC1CCC2=C1C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-methoxypropane-1-sulfonamide typically involves multiple steps:

  • Bromination of Indene: : The starting material, indene, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

  • Hydrogenation: : The brominated indene is then subjected to hydrogenation to convert the double bond into a single bond, forming 5-bromo-2,3-dihydro-1H-inden-1-yl.

  • Sulfonamide Formation: : The final step involves the reaction of 5-bromo-2,3-dihydro-1H-inden-1-yl with 2-methoxypropane-1-sulfonyl chloride in the presence of a base such as triethylamine (TEA) to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for bromination, hydrogenation, and sulfonamide formation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-methoxypropane-1-sulfonamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom in the indene moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

  • Oxidation and Reduction: : The compound can be oxidized or reduced depending on the functional groups present. For example, the sulfonamide group can be reduced to an amine under strong reducing conditions.

  • Hydrolysis: : The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2-methoxypropane-1-sulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

  • Biological Studies: : It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

  • Chemical Biology: : The compound serves as a tool in chemical biology to probe cellular pathways and mechanisms.

  • Industrial Applications: : It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-

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